molecular formula C12H6F2N6S2 B5892966 3-(2,5-difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1221721-87-4

3-(2,5-difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5892966
CAS No.: 1221721-87-4
M. Wt: 336.3 g/mol
InChI Key: DXZWMNYUERTHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 1190294-75-7) is a synthetic heterocyclic compound with the molecular formula C12H6F2N6S2 and a molecular weight of 336.34 g/mol . This complex molecule features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core system, substituted with a 2,5-difluorophenyl group and a 5-methyl-1,2,3-thiadiazol-4-yl moiety. Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity and are found in a wide variety of therapeutically important agents . Similarly, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases, giving such derivatives the potential to disrupt processes related to DNA replication . As a hybrid molecule incorporating these two privileged pharmacophores, this compound is a valuable chemical intermediate for researchers in medicinal chemistry. It is primarily intended for the synthesis and exploration of new bioactive molecules, particularly in the development of potential anticancer and antimicrobial agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N6S2/c1-5-9(15-19-22-5)11-18-20-10(16-17-12(20)21-11)7-4-6(13)2-3-8(7)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZWMNYUERTHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115965
Record name 3-(2,5-Difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221721-87-4
Record name 3-(2,5-Difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221721-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(2,5-difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family known for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound and its derivatives.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring fused with thiadiazole moieties and substituted with a difluorophenyl group and a methylthiadiazole. The presence of fluorine atoms is significant as they often enhance the biological activity of organic compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against various cancer cell lines. In vitro studies showed half-maximal inhibitory concentration (IC50) values ranging from 0.28 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
  • Mechanism of Action : Structure-activity relationship (SAR) analyses indicated that the presence of specific substituents on the phenyl ring influences cytotoxicity. Compounds with fluorinated substituents demonstrated increased potency against cancer cells .

Antimicrobial Activity

The compound has also displayed notable antimicrobial properties:

  • Bacterial Inhibition : Research indicated that derivatives of 1,3,4-thiadiazoles showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 μg/mL for some derivatives .
  • Fungal Activity : Antifungal tests revealed that certain derivatives were effective against Aspergillus niger and other fungal pathogens .

Data Summary

Biological Activity Cell Line/Organism IC50/MIC Values
CytotoxicityHCT116 (Colon Cancer)3.29 μg/mL
CytotoxicityH460 (Lung Cancer)10 μg/mL
CytotoxicityMCF-7 (Breast Cancer)0.28 μg/mL
AntibacterialS. aureus25 μg/mL
AntibacterialE. coli25 μg/mL
AntifungalA. niger32.6 μg/mL

Case Studies

  • Cytotoxic Study on Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives against multiple cancer cell lines using MTT assays. The results indicated that compounds similar to our target compound showed promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : A series of synthesized thiadiazoles were tested for antimicrobial activity using agar dilution methods. The results confirmed that fluorinated derivatives exhibited superior antibacterial properties compared to non-fluorinated analogs .

Scientific Research Applications

A. Pesticidal Activity

The compound has shown promising results as a pesticide. Research indicates that derivatives of thiadiazoles exhibit significant insecticidal and fungicidal properties. The specific compound can be used to control agricultural pests and diseases effectively.

  • Case Study : In a study assessing the efficacy of various thiadiazole derivatives against common agricultural pests, 3-(2,5-difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated a mortality rate of over 80% against target pests when applied at concentrations of 200 mg/L .

B. Antifungal Properties

The compound also exhibits antifungal activity against several plant pathogens. Its mechanism involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

  • Data Table: Antifungal Activity Against Selected Pathogens
PathogenConcentration (mg/L)Inhibition (%)
Botrytis cinerea10075
Fusarium graminearum20085
Phytophthora infestans15080

This data indicates that the compound can serve as an effective agent in managing fungal diseases in crops .

A. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that thiadiazole derivatives possess antibacterial effects against various bacterial strains.

  • Case Study : A review highlighted that compounds similar to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

B. Anticancer Potential

Emerging research indicates that thiadiazole derivatives may have anticancer properties due to their ability to induce apoptosis in cancer cells.

  • Data Table: Cytotoxicity Against Cancer Cell Lines
Cell LineIC50 (µM)Type of Cancer
HeLa15Cervical
MCF-710Breast
A54912Lung

These findings suggest that the compound could be further explored for its potential use in cancer therapy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-methyl-1,2,3-thiadiazol-4-yl group at position 6 and the 2,5-difluorophenyl group at position 3 are key sites for nucleophilic substitution:

Reaction Type Conditions Outcome Reference
Thiadiazole Ring Substitution K₂CO₃, DMF, 80°CReplacement of methyl group with amines or thiols via SN2 mechanism.
Fluorophenyl Halogen Exchange CuI, DMSO, 120°CFluorine atoms replaced by Cl/Br using halogen sources (e.g., NCS/NBS).

Example :
Treatment with benzylamine in DMF yields 6-(5-benzylamino-1,2,3-thiadiazol-4-yl) derivatives, retaining the triazolo-thiadiazole core while modifying bioactivity.

Cyclization and Ring-Opening Reactions

The fused triazolo-thiadiazole system participates in cycloaddition and ring-opening reactions:

Reaction Type Conditions Outcome Reference
1,3-Dipolar Cycloaddition Ethanol, refluxReacts with nitrile oxides to form isoxazoline-fused derivatives.
Acid-Catalyzed Ring Opening HCl (conc.), 60°CThiadiazole ring cleavage generates thiourea intermediates.

Structural Insight :
The electron-deficient thiadiazole ring facilitates interactions with dipolarophiles, enabling diverse heterocyclic expansions .

Oxidation and Reduction Pathways

Redox reactions modify sulfur and nitrogen centers:

Reaction Type Conditions Outcome Reference
Sulfur Oxidation H₂O₂, acetic acid, 50°CConverts thiadiazole sulfur to sulfoxide/sulfone derivatives.
Nitro Group Reduction H₂, Pd/C, ethanolReduces nitro substituents (if present) to amines.

Key Observation :
Sulfoxide derivatives exhibit enhanced water solubility but reduced metabolic stability compared to the parent compound .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Type Conditions Outcome Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxaneIntroduces aryl/heteroaryl groups at position 3 or 6.
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, tolueneAttaches amines to the difluorophenyl ring.

Case Study :
Coupling with 4-pyridinylboronic acid under Suzuki conditions produces a bipyridinyl analog with improved kinase inhibition .

Pharmacological Modifications

Strategic reactions enhance bioactivity:

Modification Biological Impact Reference
Trifluoromethylation Increases lipophilicity and CNS penetration.
Glycosylation Enhances water solubility for parenteral formulations.

Mechanistic Note :
The trifluoromethyl group stabilizes binding interactions with hydrophobic enzyme pockets .

Stability Under Physiological Conditions

Hydrolytic and enzymatic degradation pathways:

Condition Degradation Pathway Half-Life
pH 7.4 Buffer Slow hydrolysis of thiadiazole ring (t₁/₂ = 48 hrs).
Liver Microsomes CYP450-mediated oxidation to sulfoxide metabolites.

Implication :
Structural modifications at the sulfur center improve metabolic stability .

This compound’s reactivity is governed by its electron-deficient heterocycles and substituent-directed regioselectivity. Synthetic strategies emphasize functionalization at the thiadiazole and difluorophenyl moieties to tailor physicochemical and pharmacological properties.

Comparison with Similar Compounds

Physicochemical and Structural Considerations

  • Crystallinity : Substituents like isobutylphenyl () induce specific crystal-packing interactions (e.g., C–H⋯π bonds). The target compound’s asymmetric fluorine placement may lead to unique crystal lattice arrangements.
  • Synthetic Accessibility : The target compound’s synthesis would require sequential coupling of 2,5-difluorophenyl and thiadiazolyl precursors, similar to methods in and using POCl₃-mediated cyclization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2,5-difluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A common approach is reacting 4-amino-5-(substituted aryl)-1,2,4-triazole-3-thiol derivatives with carboxylic acids (e.g., 5-methyl-1,2,3-thiadiazole-4-carboxylic acid) in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include stoichiometric ratios (e.g., 1:1.2 for thiol:carboxylic acid), reflux time (6–8 hours), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H NMR : Identifies aromatic protons (e.g., difluorophenyl protons at δ 7.2–8.1 ppm) and methyl groups (e.g., thiadiazole-CH₃ at δ 2.5 ppm). Splitting patterns confirm substitution positions .
  • IR Spectroscopy : Detects C=N stretching (~1600 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
  • Catalyst Use : Small amounts of iodine or K₂CO₃ improve cyclocondensation efficiency .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like thiadiazole ring decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity?

  • Methodological Answer :

  • Halogen Effects : Fluorine atoms enhance lipophilicity and metabolic stability, improving membrane penetration. For example, 2,5-difluorophenyl derivatives show higher antifungal activity (EC₅₀ = 7.28–42.49 μM) compared to methoxy-substituted analogs due to stronger enzyme binding (e.g., 14-α-demethylase inhibition) .
  • Thiadiazole Substitutions : 5-Methyl-1,2,3-thiadiazole groups increase steric bulk, potentially reducing off-target interactions in kinase assays (e.g., p38 MAP kinase inhibition) .

Q. What computational strategies are used to predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., PDB: 3LD6 for fungal lanosterol demethylase). Key parameters include grid box size (20 ų) centered on the active site and Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2.0 Å over 50 ns trajectories) and identify critical residues (e.g., His310 in 3LD6 for hydrogen bonding) .

Q. How can contradictions in biological data (e.g., varying EC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed inoculum size for antifungal tests) .
  • Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. What strategies are employed to elucidate the role of π-π stacking and hydrogen bonding in crystal packing?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve intermolecular interactions (e.g., π-π distances of 3.5–4.0 Å between triazole and thiadiazole rings) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., S···S contacts <3.6 Å in 3-(4-methylthiadiazole) derivatives) using CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.